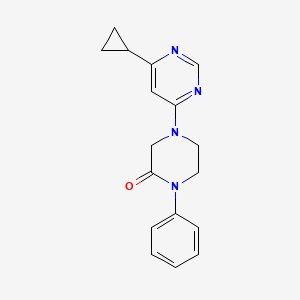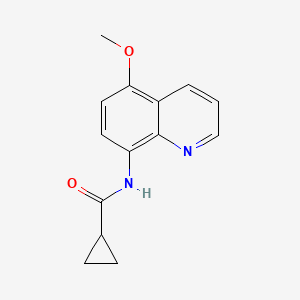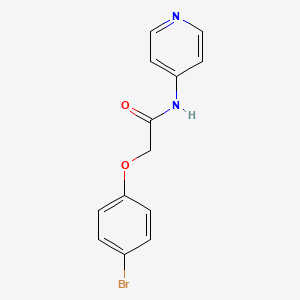![molecular formula C9H11N3O3S B5628062 3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid](/img/structure/B5628062.png)
3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with a suitable carboxylic acid derivative. One common method involves the use of carbonyldiimidazole (CDI) as a coupling agent to facilitate the formation of the amide bond between the amine and the carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the thiadiazole ring, leading to a wide range of derivatives .
Scientific Research Applications
3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity .
Mechanism of Action
The mechanism of action of 3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as carbonic anhydrase, glutaminase, and histone deacetylase, which are involved in various biological processes. By inhibiting these enzymes, the compound can disrupt cellular functions, leading to its antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)
Uniqueness
3-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl group and the thiadiazole ring contribute to its stability and ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c13-6(3-4-7(14)15)10-9-12-11-8(16-9)5-1-2-5/h5H,1-4H2,(H,14,15)(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUHPVQZXYYQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B5627983.png)



![3-benzyl-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5628009.png)
![1-acetyl-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-piperidinecarboxamide](/img/structure/B5628015.png)

![2-(benzotriazol-1-yl)-N-[(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B5628028.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5628035.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(2-methylphenyl)propanoyl]piperidine](/img/structure/B5628042.png)
![1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5628078.png)

![N'-[(3S*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5628090.png)
